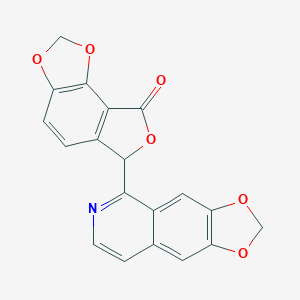

Hypecoumine

Übersicht

Beschreibung

Hypecoumine is a natural product found in Corydalis decumbens with data available.

Wissenschaftliche Forschungsanwendungen

High-Throughput Screening : Hypecoumine is used in high-throughput screening, a valuable tool in biomedical research for discovering new chemotypes (Macarrón et al., 2011).

Potential in Treating Various Diseases : It is considered a natural product with potential applications in treating cancer, cardiovascular, neurological, and metabolic diseases (Shaikh, Sathaye, & Wan Ahmad, 2022).

Anti-inflammatory and Analgesic Effects : Hypecoum erectum, which contains this compound, has demonstrated anti-inflammatory and analgesic properties. The total alkaloid fraction, including this compound, shows the most potent effects (Yuan et al., 2021).

Antioxidative Activity : Hypecoumic acid, a derivative, exhibits moderate antioxidative activity, indicating its potential in oxidative stress-related conditions (Xu et al., 2022).

Traditional Medicine : this compound was initially isolated from the traditional Tibetan drug Hypecoum leptocarpum, indicating its historical use in traditional medicine practices (Chen Bz & Fan Qc, 1985).

Wirkmechanismus

Target of Action

It is known that the effects of hypecoumine are associated with the biologically and pharmacologically active isoquinoline alkaloids .

Mode of Action

One study suggests that the mechanism of action of this compound involves the suppression of phosphorylation of mitogen-activated protein kinases (mapks) and blocking of the activation of nuclear factor kappa-light chain-enhancer of activated b cells (nf-κb) .

Result of Action

The suppression of mapk phosphorylation and blocking of nf-κb activation suggest that this compound may have anti-inflammatory effects .

Biochemische Analyse

Biochemical Properties

Hypecoumine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions of this compound is with mitogen-activated protein kinases (MAPKs), where it suppresses their phosphorylation . Additionally, this compound blocks the activation of nuclear factor kappa-light chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA . These interactions highlight the compound’s potential in modulating inflammatory responses and cellular stress pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with MAPKs and NF-κB pathways can lead to altered gene expression profiles, impacting processes such as inflammation and apoptosis . Furthermore, this compound has been shown to affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By binding to MAPKs, this compound inhibits their phosphorylation, which is a crucial step in the activation of these kinases . This inhibition prevents the downstream signaling events that lead to inflammation and cell proliferation. Additionally, this compound’s ability to block NF-κB activation further contributes to its anti-inflammatory properties . These molecular interactions underscore the compound’s potential as a therapeutic agent in conditions characterized by excessive inflammation and cellular stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Its degradation products may also exhibit biological activity, which can influence the overall outcome of experiments . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and cytoprotective effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without notable adverse effects . At higher doses, the compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of this compound to minimize potential side effects while maximizing its beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways includes its conversion by cytochrome P450 enzymes, which play a crucial role in the biotransformation of many bioactive compounds . This conversion can lead to the formation of metabolites that may have distinct biological activities compared to the parent compound . Additionally, this compound’s interaction with metabolic enzymes can influence the levels of other metabolites, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for determining the bioavailability and efficacy of this compound in different tissues and organs .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria . These targeting signals are essential for the precise regulation of this compound’s biological effects within cells .

Eigenschaften

IUPAC Name |

6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPWZNJOVFBHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905236 | |

| Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100163-16-4 | |

| Record name | Hypecoumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100163164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

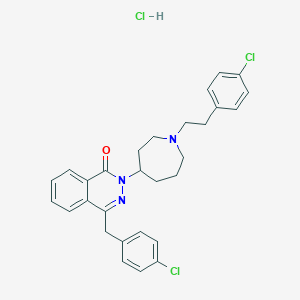

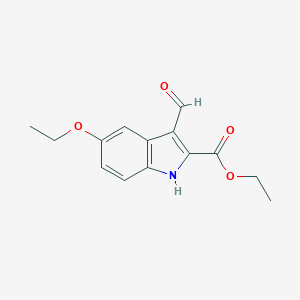

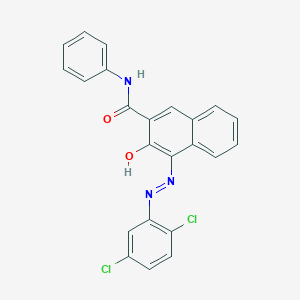

Feasible Synthetic Routes

Q1: What is the structural characterization of Hypecoumine?

A1: The research paper states that the structure of this compound was elucidated using spectroscopic analyses, including UV, IR, MS, and 1H NMR. [] Unfortunately, the specific molecular formula, weight, and detailed spectroscopic data are not provided in the abstract. Further investigation into the full research paper is needed to obtain this information.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)

![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)